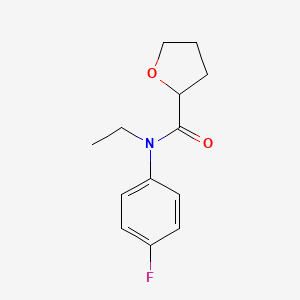
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide, also known as EFLEA, is a synthetic compound that belongs to the class of oxolane carboxamides. This compound has gained significant attention in scientific research due to its potential pharmacological properties. EFLEA has been reported to exhibit antitumor, anti-inflammatory, and analgesic effects in preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in various cellular processes such as cell proliferation and differentiation. Inhibition of HDAC activity by N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide may lead to changes in gene expression and subsequent antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been shown to exhibit antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been reported to inhibit the migration and invasion of cancer cells. In animal models of inflammation and pain, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and decrease pain behavior. Additionally, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects in preclinical studies. Additionally, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has a low toxicity profile and has been well-tolerated in animal studies. However, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide also has some limitations for use in lab experiments. The compound has low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide is not fully understood, which may make it difficult to interpret the results of some experiments.
Zukünftige Richtungen
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has shown promising results in preclinical studies and may have potential as a therapeutic agent for various diseases. Future research directions for N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide may include further studies of its antitumor and anti-inflammatory effects in animal models and clinical trials. Additionally, the compound may be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research may also be needed to fully understand the mechanism of action of N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide and to optimize its pharmacological properties.
Synthesemethoden
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form N-ethyl-4-fluoroaniline oxalate. The oxalate is then reacted with sodium hydride to form the corresponding oxalate anion. The anion is then reacted with ethyl bromide to form the final product, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been studied for its potential pharmacological properties in various scientific research applications. The compound has been shown to exhibit antitumor effects in vitro and in vivo models of cancer. N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has also been reported to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been studied for its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-2-15(11-7-5-10(14)6-8-11)13(16)12-4-3-9-17-12/h5-8,12H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCYNGDOCRTEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)F)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)




